molecular formula C11H22N2O2 B061062 叔丁基 3-甲基-1,4-二氮杂环戊烷-1-羧酸酯 CAS No. 194032-35-4

叔丁基 3-甲基-1,4-二氮杂环戊烷-1-羧酸酯

货号 B061062
CAS 编号: 194032-35-4
分子量: 214.3 g/mol
InChI 键: GDTFCUXOVITPHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate involves practical methodologies tailored for multi-kilogram production, emphasizing its significance in medicinal chemistry. The chiral 1,4-diazepane framework is constructed through intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available aminopropanol derivatives. This process showcases the synthetic utility of this compound in large-scale applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Molecular Structure Analysis

The molecular structure of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate has been elucidated through single crystal X-ray diffraction analysis. The compound showcases a bicyclo[2.2.2]octane structure, incorporating a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal. This detailed structural analysis underscores the compound's complex architecture, vital for its biological activity (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Chemical Reactions and Properties

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. It participates in esterification reactions facilitated by diazoalkanes generated in situ, a testament to its reactivity and utility in organic synthesis. This reactivity profile is essential for the development of novel compounds with potential therapeutic applications (Furrow & Myers, 2004).

科学研究应用

  1. Rho 激酶抑制剂 K-115 的合成:已经开发出一种用于生产 Rho 激酶抑制剂 K-115 的关键中间体 (S)-叔丁基 3-甲基-1,4-二氮杂环戊烷-1-羧酸酯的实用合成方法,用于千克级生产。该化合物很重要,因为它在构建手性 1,4-二氮杂环戊烷中发挥作用,而手性 1,4-二氮杂环戊烷用于合成 Rho 激酶抑制剂(Gomi 等人,2012 年)

  2. 潜在的 SPECT 成像剂:探索了 [123I]叔丁基 8-碘-5,6-二氢-5-甲基-6-氧代-4H-咪唑并[1,5-a][1,4]苯并二氮杂卓 3-羧酸酯的合成,这是一种用于研究地西泮不敏感苯并二氮杂卓受体的潜在单光子发射计算机断层扫描 (SPECT) 成像剂。该应用在神经影像学和药理学领域具有重要意义(He 等人,1994 年)

  3. 苯并二氮杂卓受体的选择性配体:描述了 [3H]-标记叔丁基 8-氯-5,6-二氢-5-甲基-6-氧代-4H-咪唑并[1,5-a][1,4]苯并二氮杂卓 3-羧酸酯 (TCIB) 的制备。该化合物是苯并二氮杂卓受体地西泮不敏感亚型的强亲和力配体,这一发现对于理解和靶向神经系统中的特定受体亚型至关重要(Gu 等人,1992 年)

  4. 烯烃环氧化催化:一项研究讨论了涉及 1,4-二氮杂环戊烷衍生物(包括 1,4-双(2-羟基-3,5-二叔丁基苄基)-1,4-二氮杂环戊烷)的锰(III)配合物,用于烯烃环氧化。这项研究与催化和有机合成领域相关(Sankaralingam 和 Palaniandavar,2014 年)

安全和危害

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name

tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFCUXOVITPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate

CAS RN

194032-35-4
Record name tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate
Reactant of Route 4
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate
Reactant of Route 5
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate
Reactant of Route 6
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate

Citations

For This Compound
7
Citations
N Gomi, A Kouketsu, T Ohgiya, K Shibuya - Synthesis, 2012 - thieme-connect.com
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram …
Number of citations: 11 www.thieme-connect.com
EMP Silva, PAMM Varandas… - … Synthetic Approaches to …, 2022 - Wiley Online Library
This chapter focus on the developments concerning the strategies used in the synthesis of 1,4‐diazepane derivatives reflecting selected relevant examples described in the literature …
Number of citations: 0 onlinelibrary.wiley.com
S Ohba, N Gomi, T Ohgiya, K Shibuya - … Crystallographica Section C …, 2012 - scripts.iucr.org
In 4-fluoroisoquinoline-5-sulfonyl chloride, C9H5ClFNO2S, (I), one of the two sulfonyl O atoms lies approximately on the isoquinoline plane as a result of minimizing the steric repulsion …
Number of citations: 4 scripts.iucr.org
X Wu, X Yang, Q Liang, X Xue, J Huang, J Wang… - European Journal of …, 2021 - Elsevier
Glaucoma is the third leading cause of blindness and impairment of vision worldwide, after refractive errors and cataracts. According to the survey, the number of people with glaucoma …
Number of citations: 9 www.sciencedirect.com
DM Sedgwick, R Román, P Barrio, AA Trabanco… - Fluorine in Life Sciences …, 2019 - Elsevier
Over the course of many decades, life sciences have gained an insight into the structure–activity relationship of biologically active molecules, thereby allowing for a deeper …
Number of citations: 4 www.sciencedirect.com
T Inoue, H Tanihara - Expert opinion on pharmacotherapy, 2017 - Taylor & Francis
Introduction: Among the intraocular pressure (IOP)-lowering drugs used in a clinical setting, Rho kinase (ROCK) inhibitors lower IOP by a unique mechanism, namely the …
Number of citations: 36 www.tandfonline.com
T Inoue, H Tanihara - ampk-signal.com
Introduction: Among the intraocular pressure (IOP)-lowering drugs used in a clinical setting, Rho kinase (ROCK) inhibitors lower IOP by a unique mechanism, namely the …
Number of citations: 0 ampk-signal.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。